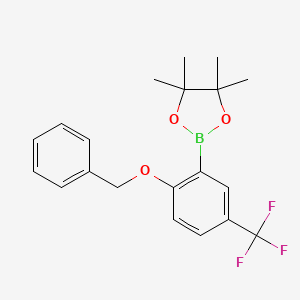

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in various fields, including organic chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.

作用机制

Target of Action

It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

The compound is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is part of the protodeboronation process, which is a key step in various synthetic transformations . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . The process has been applied to various compounds, demonstrating its utility in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

准备方法

Synthetic Routes and Reaction Conditions

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a multi-step process starting from readily available starting materials:

Starting material: Typically, a benzyl-protected phenol is used as the starting material.

Trifluoromethylation: The phenol undergoes trifluoromethylation to introduce the trifluoromethyl group.

Borylation: The resultant trifluoromethylated phenol reacts with bis(pinacolato)diboron in the presence of a suitable catalyst, such as a palladium or nickel catalyst, to form the boronate ester.

Benzyloxy protection: The final step involves protecting the phenol with a benzyl group using benzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the above synthetic route. Process optimization focuses on maximizing yield, minimizing waste, and ensuring the safety and efficiency of the reaction conditions. Catalytic systems and continuous flow processes are often employed to enhance scalability and reproducibility.

化学反应分析

Types of Reactions it Undergoes

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzyloxy and trifluoromethyl groups.

Oxidation and Reduction: The boronate ester functionality can participate in oxidation and reduction reactions, leading to the formation of various boronic acid derivatives.

Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alkoxides are often used as nucleophiles in substitution reactions.

Oxidants: Peroxides and other oxidizing agents can be used to oxidize the boronate ester.

Cross-Coupling Catalysts: Palladium and nickel catalysts are typically employed in cross-coupling reactions.

Major Products Formed

The major products formed from reactions involving 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include various boronic acid derivatives and biaryl compounds, which are useful intermediates in the synthesis of pharmaceuticals and organic materials.

科学研究应用

Chemistry

In synthetic chemistry, 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. It is also utilized in the synthesis of complex organic molecules due to its stability and reactivity.

Biology and Medicine

In biological research, this compound is used as a building block in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. It aids in the development of drugs targeting various diseases by enabling the formation of key carbon-carbon and carbon-heteroatom bonds.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with tailored properties, such as increased strength, flexibility, and chemical resistance.

相似化合物的比较

Similar Compounds

2-(2-(Methoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the combination of its benzyloxy and trifluoromethyl groups. This unique structure provides enhanced reactivity and stability compared to other similar compounds, making it particularly valuable in synthetic organic chemistry.

Hope you find this in-depth exploration as fascinating as I do! What area would you like to delve deeper into?

生物活性

The compound 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1218790-07-8) is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological implications and potential therapeutic applications.

Basic Information

Structural Features

The compound features a dioxaborolane ring that is substituted with a benzyloxy group and a trifluoromethyl group. These structural components are significant as they influence the compound's reactivity and biological interactions.

Antidiabetic Potential

Recent studies have indicated that compounds similar to this dioxaborolane exhibit promising antidiabetic activity. For instance, a related compound was evaluated for its inhibitory effects on various enzymes involved in glucose metabolism:

| Enzyme | IC Value (µM) | Standard Drug IC (µM) |

|---|---|---|

| α-Glucosidase | 6.28 | 2.00 (Acarbose) |

| α-Amylase | 4.58 | 1.58 (Acarbose) |

| PTP1B | 0.91 | 1.35 (Ursolic Acid) |

| DPPH Assay | 2.36 | 0.85 (Ascorbic Acid) |

These results suggest that the compound may serve as a potential multitarget antidiabetic agent due to its ability to inhibit key enzymes involved in carbohydrate digestion and glucose regulation .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The observed IC value of 2.36 µM indicates that it possesses significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzyloxy-substituted phenols with boronic acid derivatives under controlled conditions to form the dioxaborolane structure. Variations in substituents can lead to derivatives with enhanced biological activities .

Study on Related Compounds

In one study involving structurally similar compounds, researchers synthesized several derivatives and evaluated their biological activities against diabetes-related targets. The results showed that specific modifications could significantly enhance enzyme inhibition and antioxidant capacity .

Toxicity Assessment

Acute toxicity tests conducted on related compounds indicated low toxicity levels in animal models when administered at various concentrations over a short period . This suggests a favorable safety profile for further development.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-12-15(20(22,23)24)10-11-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESQGXFIIBKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。